3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole
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Overview
Description
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole is a heterocyclic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is notable for its vibrant color and has applications in various fields, including dyeing, biological staining, and as a reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole typically involves the diazotization of 4-nitroaniline followed by coupling with 3,5-dimethyl-1,2-oxazole. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3,5-dimethyl-1,2-oxazole in a basic medium, such as sodium hydroxide (NaOH), to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Reduction: Reduction of the azo group yields 3,5-dimethyl-4-amino-1,2-oxazole and 4-nitroaniline.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Employed as a biological stain for microscopy and as a marker in various assays.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the dyeing of textiles and as a colorant in various products.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(phenyldiazenyl)-3,5-dimethyl-1H-pyrazole
- (E)-4-[(4-fluorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- (E)-4-[(4-iodophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
59972-38-2 |
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Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3 |
InChI Key |
SNRCXNZQKHKBSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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